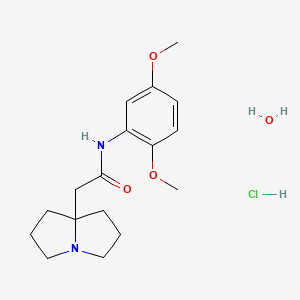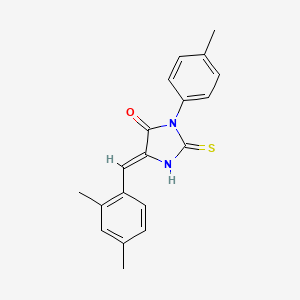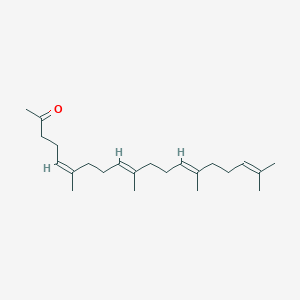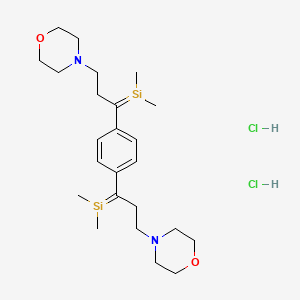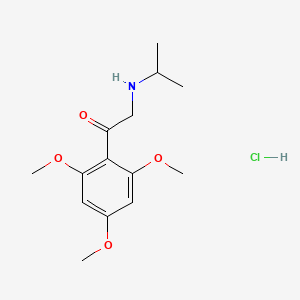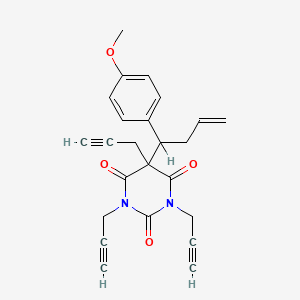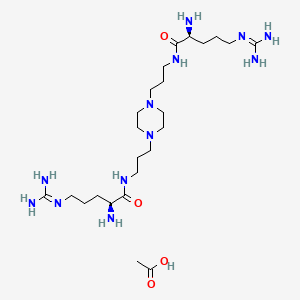
Ciraparantag acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ciraparantag acetate is a small molecule designed as an anticoagulant reversal agent. It is specifically engineered to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and dabigatran. This binding characteristic allows this compound to rapidly reverse the effects of these anticoagulants, making it a potential lifesaver in cases of uncontrolled bleeding.
准备方法
Synthetic Routes and Reaction Conditions: Ciraparantag acetate is synthesized through a series of chemical reactions involving the combination of arginine units with a piperazine linker. The synthesis typically involves the following steps:
Activation of Arginine Units: The arginine units are activated using reagents such as carbodiimides to form reactive intermediates.
Coupling Reaction: The activated arginine units are then coupled with piperazine to form the intermediate compound.
Final Modifications: The intermediate compound undergoes further modifications, including acetylation, to yield this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to obtain this compound in its pure form.
化学反应分析
Types of Reactions: Ciraparantag acetate primarily undergoes noncovalent binding reactions with anticoagulants. These reactions are based on charge-charge interactions and hydrogen bonding.
Common Reagents and Conditions:
Reagents: Carbodiimides, acetyl chloride, and various solvents are commonly used in the synthesis and modification of this compound.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed: The major product formed is this compound itself, with minor by-products such as unreacted starting materials and side products that are removed during purification.
科学研究应用
Ciraparantag acetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study noncovalent binding interactions and the design of other anticoagulant reversal agents.
Biology: Research on the biological effects of this compound includes its impact on coagulation pathways and its potential use in treating bleeding disorders.
Medicine: It is being investigated as a reversal agent for various anticoagulants in clinical settings. Studies have shown its efficacy in reversing the effects of DOACs and heparins in animal models and human trials.
Industry: The pharmaceutical industry is exploring the use of this compound in developing new anticoagulant therapies and reversal agents.
作用机制
Ciraparantag acetate is unique in its ability to bind to a wide range of anticoagulants, including both heparins and DOACs. Similar compounds, such as Andexanet alfa and Idarucizumab, are also used as anticoagulant reversal agents but have different mechanisms of action and specificities. Andexanet alfa is a recombinant protein that binds to factor Xa inhibitors, while Idarucizumab is a monoclonal antibody that binds to dabigatran.
相似化合物的比较
Andexanet alfa
Idarucizumab
Prothrombin complex concentrate
Vitamin K
Ciraparantag acetate stands out due to its broad-spectrum activity and rapid onset of action, making it a promising candidate for clinical use in emergency situations involving anticoagulant-related bleeding.
属性
CAS 编号 |
1644388-83-9 |
|---|---|
分子式 |
C24H52N12O4 |
分子量 |
572.7 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1 |
InChI 键 |
WKFBGJBMZOZLMI-APTPAJQOSA-N |
手性 SMILES |
CC(=O)O.C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


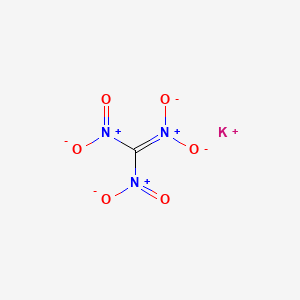
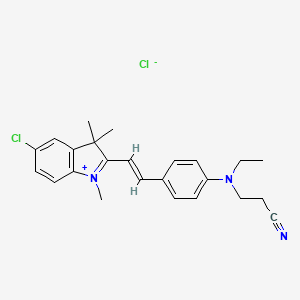

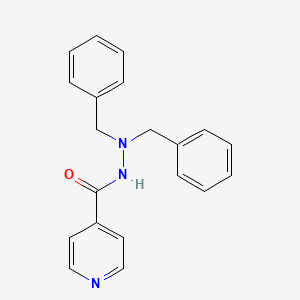
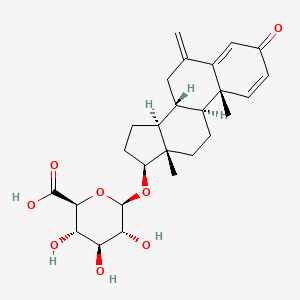
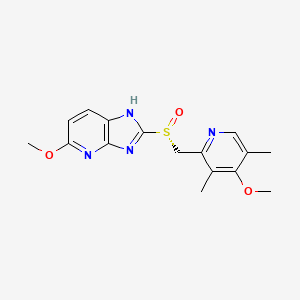
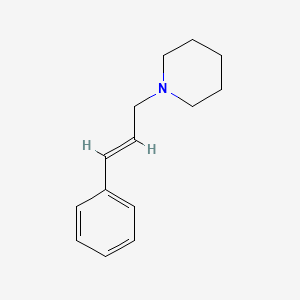
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
